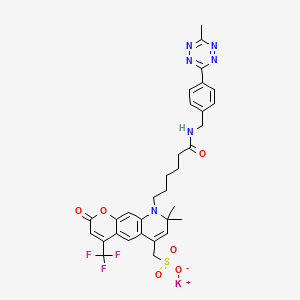

AF430 tetrazine

Description

Strategic Importance of Bioorthogonal Chemistry in Advanced Biological Studies

Bioorthogonal chemistry encompasses a category of chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes. nih.govnews-medical.netacs.org The term, first introduced in 2003, describes reactions where the functional groups are mutually selective and inert to the vast array of molecules within a cell. news-medical.netresearchgate.net This approach is crucial for labeling, tracking, and understanding biomolecules such as glycans, lipids, proteins, and nucleic acids in their natural context. nih.govnews-medical.netresearchgate.net

The core strategy of a bioorthogonal study typically involves two steps. news-medical.netacs.org First, a biomolecule of interest is tagged with a bioorthogonal functional group, or "handle," which can be introduced metabolically or through genetic modification. acs.orgresearchgate.net Second, a probe molecule carrying a complementary reactive group is introduced. news-medical.netacs.org This probe, which can be a fluorophore, an affinity tag, or a drug molecule, then reacts specifically and covalently with the bioorthogonal handle on the target biomolecule. acs.org

The power of this methodology lies in its high selectivity and efficiency, allowing for chemical modifications at low concentrations with minimal disruption to the biological system. news-medical.netfrontiersin.org Key bioorthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. researchgate.netfrontiersin.org The tetrazine ligation is particularly noted for its exceptionally fast reaction kinetics, making it highly suitable for in vivo applications where rapid labeling is essential. frontiersin.orgnih.gov The development of these chemical tools has provided unprecedented access to study the dynamics of cellular processes in real-time. nih.govnih.gov

Rationale for AF430 Tetrazine Integration into Fluorescence-Based Molecular Probing

The integration of this compound into fluorescence-based molecular probing is driven by the synergistic combination of the AF430 fluorophore's distinct spectral characteristics and the tetrazine's elite bioorthogonal reactivity. lumiprobe.comglpbio.cn AF430 is a fluorescent dye with an excitation maximum around 430 nm and an emission maximum at approximately 542 nm. lumiprobe.comglpbio.cnmedchemexpress.com A key advantage of the AF430 dye is that it is one of the few fluorophores that absorb light in the 400-450 nm range. lumiprobe.comglpbio.cn This property allows it to be used in multicolor imaging experiments with minimal spectral overlap with more common green and red fluorescent probes. Furthermore, AF430 fluorescence is characterized by its high photostability and insensitivity to pH over a wide range, ensuring reliable and consistent signal generation in the variable conditions of cellular environments. lumiprobe.comglpbio.cn

The tetrazine component of the molecule provides the bioorthogonal "click" chemistry functionality. lumiprobe.comglpbio.cn Tetrazines react with strained dienophiles, such as trans-cyclooctenes (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction. medchemexpress.commedchemexpress.com This reaction is noted for its extremely rapid kinetics and high specificity, proceeding efficiently at low concentrations without the need for a toxic copper catalyst, which makes it ideal for live-cell imaging. frontiersin.orgnih.govlumiprobe.com

The combination of these two moieties in this compound creates a powerful probe for pretargeted imaging. In this approach, a biomolecule of interest (e.g., a cell-surface receptor) is first labeled with a TCO-modified antibody. researchgate.net The this compound is then introduced and rapidly and selectively "clicks" onto the TCO tag, lighting up the target for fluorescent visualization. researchgate.net Some tetrazine-fluorophore conjugates also exhibit fluorogenic properties, where the tetrazine quenches the dye's fluorescence until it reacts with its target, thereby reducing background noise and enhancing imaging precision. nih.govrsc.org Therefore, this compound is a purpose-built tool for non-toxic, highly specific, and stable fluorescent labeling in advanced biological studies. lumiprobe.comglpbio.cn

Data Table: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum | 430 nm | lumiprobe.com |

| Emission Maximum | 542 nm | lumiprobe.com |

| Fluorescence Quantum Yield | 0.23 | lumiprobe.com |

| Molecular Formula | C₃₂H₃₂F₃KN₆O₆S | |

| Molecular Weight | 724.79 g/mol | |

| Reactive Moiety | Tetrazine | lumiprobe.comglpbio.cn |

| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder (IEDDA) | medchemexpress.commedchemexpress.com |

| Key Features | Photostable, pH-insensitive fluorescence | lumiprobe.comglpbio.cn |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| AF430 |

| trans-cyclooctene (B1233481) (TCO) |

| DO3A-BODIPY-Tz |

| Deferoxamine (DFO) |

| Trastuzumab |

| Azide (B81097) |

| Alkyne |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H32F3KN6O6S |

|---|---|

Molecular Weight |

724.8 g/mol |

IUPAC Name |

potassium [8,8-dimethyl-9-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |

InChI |

InChI=1S/C32H33F3N6O6S.K/c1-19-37-39-30(40-38-19)21-10-8-20(9-11-21)17-36-28(42)7-5-4-6-12-41-26-15-27-24(25(32(33,34)35)14-29(43)47-27)13-23(26)22(16-31(41,2)3)18-48(44,45)46;/h8-11,13-16H,4-7,12,17-18H2,1-3H3,(H,36,42)(H,44,45,46);/q;+1/p-1 |

InChI Key |

YUKYIZNJBZINPX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C5C(=CC(=O)OC5=C4)C(F)(F)F)C(=CC3(C)C)CS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Af430 Tetrazine

Established Synthetic Pathways for the AF430 Tetrazine Core

The synthesis of this compound involves the creation of its two key components: the AF430 fluorophore and the tetrazine ring, which are then joined, typically via a linker. The "tetrazine core" refers to the aromatic 1,2,4,5-tetrazine (B1199680) heterocycle. General and established methods for synthesizing this core structure are typically two-step processes that first form a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. mdpi.com

Several foundational methods are employed for the synthesis of the 1,2,4,5-tetrazine ring:

Pinner Synthesis: This classical approach involves the reaction of nitriles with hydrazine (B178648), followed by oxidation, and is a common method for preparing symmetrically substituted tetrazines. researchgate.net

From Formamidinium Acetate (B1210297): The unsubstituted 1,2,4,5-tetrazine can be synthesized under mild conditions using formamidinium acetate and hydrazine hydrate. mdpi.com

From Guanidine (B92328) Derivatives: A significant pathway uses the reaction between guanidine hydrochloride and hydrazine to produce 1,2,3-triaminoguanidine (B12136214) hydrochloride, a valuable precursor for further functionalization into tetrazine systems. mdpi.com

For asymmetrically substituted tetrazines, such as the one in this compound which is a 3-methyl-6-phenyl derivative (based on its chemical structure), syntheses often start from different precursors. A common strategy involves the reaction of a nitrile (e.g., a substituted benzonitrile) and an amidine hydrochloride with hydrazine, followed by oxidation. The reactivity and stability of the final tetrazine can be tuned by the electronic properties of its substituents; electron-withdrawing groups generally increase reactivity but decrease stability. ub.edu

| Synthetic Approach | Key Precursors | Intermediate | Target | Source(s) |

| Pinner-type Synthesis | Nitriles, Hydrazine | Dihydrotetrazine | Symmetrical Tetrazines | mdpi.comresearchgate.net |

| Condensation | Formamidinium Acetate, Hydrazine Hydrate | Dihydrotetrazine | Unsubstituted Tetrazine | mdpi.com |

| From Guanidine | Guanidine HCl, Hydrazine | 1,2,3-Triaminoguanidine HCl | Tetrazine Precursors | mdpi.com |

Functionalization Approaches for Tailored this compound Conjugates

Once the tetrazine core and the fluorophore are synthesized, they must be covalently linked. This is achieved through standard bioconjugation techniques, creating a stable conjugate ready for bioorthogonal labeling. The chemical structure of this compound reveals a linker containing an amide bond, indicating a reaction between an amine and a carboxylic acid (or its activated form).

Common functionalization strategies include:

Amine-Carboxylic Acid Coupling: This is the most prevalent method for creating stable amide bonds. One component (e.g., the tetrazine) is functionalized with a carboxylic acid, while the other (the AF430 dye) possesses a primary amine. The carboxylic acid is typically activated in situ with coupling reagents or, more commonly, converted to a more stable, amine-reactive derivative like an N-hydroxysuccinimide (NHS) ester. conju-probe.com For instance, AF430 NHS ester can be reacted with a tetrazine-amine linker to form the final product. medchemexpress.comlumiprobe.com Conversely, a tetrazine-linker-NHS ester can be reacted with AF430-amine. conju-probe.com

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction: The tetrazine moiety itself is a key functional group for conjugation. It reacts specifically and rapidly with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), norbornene, and cyclopropene, to form a stable dihydropyridazine (B8628806) linkage. medchemexpress.comconju-probe.com This "click chemistry" reaction is the basis for the utility of this compound in labeling biomolecules that have been pre-functionalized with a strained alkene. medchemexpress.com The kinetics of this reaction are among the fastest available for bioorthogonal chemistry. conju-probe.com

A variety of conjugatable tetrazines have been synthesized and evaluated to optimize properties like stability and reaction kinetics for biological applications. harvard.edu The choice of substituents on the tetrazine ring and the nature of the linker are critical for tuning these characteristics. ub.eduharvard.edu

Chemoenzymatic and Late-Stage Diversification Techniques for this compound Systems

Advanced synthetic strategies provide more sophisticated control over the modification of complex molecules, including the introduction of tetrazine functionalities onto biomolecules or complex probes.

Late-Stage Functionalization (LSF): LSF refers to the introduction of a functional group, such as tetrazine, at a late step in a synthetic sequence. This approach is highly valuable as it avoids subjecting the often-sensitive tetrazine ring to numerous reaction steps. A powerful LSF technique involves the use of halogenated tetrazines, particularly 3-bromo-1,2,4,5-tetrazines. rsc.orgrsc.org These compounds act as electrophilic reagents in nucleophilic aromatic substitution (SNAr) reactions. rsc.org A complex molecule containing a nucleophile (like the phenol (B47542) in L-Tyrosine or an amine) can be directly reacted with a 3-bromotetrazine to install the tetrazine handle efficiently. rsc.orgrsc.org This strategy provides a modular and efficient route to create diverse tetrazine conjugates. rsc.org

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical synthesis. Enzymes can be used to install bioorthogonal handles onto specific locations on biomolecules, which can then be targeted by a tetrazine probe like this compound.

Peptide and Protein Modification: An indole (B1671886) prenyltransferase (IPT) enzyme has been used for the site-selective late-stage functionalization of tryptophan residues in peptides. acs.org The enzyme attaches a handle that can subsequently undergo an iEDDA reaction with a tetrazine probe. acs.org

Cell-Surface Engineering: Fucosyltransferases (FucT) have shown remarkable tolerance for modified substrates. nih.gov In one strategy, a GDP-Fucose donor molecule conjugated to a tetrazine is enzymatically transferred onto specific glycan structures (e.g., LacNAc) on the surface of living cells. nih.gov This method allows for the direct and rapid functionalization of cell surfaces with tetrazines, preparing them for subsequent labeling with a dienophile or for other applications.

These advanced methods represent the cutting edge of bioconjugation, enabling precise chemical control over complex biological systems. nih.govresearchgate.net

Kinetic and Mechanistic Investigations of Af430 Tetrazine Reactivity

Detailed Reaction Kinetics of Inverse-Electron-Demand Diels-Alder Cycloadditions Involving AF430 Tetrazine

The inverse-electron-demand Diels-Alder (iEDDA) reaction is the cornerstone of this compound's utility. This reaction involves the [4+2] cycloaddition of the electron-deficient tetrazine (the diene) with an electron-rich "dienophile," typically a strained alkene or alkyne. The kinetics of these reactions are exceptionally fast, often characterized by second-order rate constants that are several orders of magnitude higher than other bioorthogonal reactions. nih.gov

The rate of the iEDDA reaction is primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.org Electron-withdrawing substituents on the tetrazine ring lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and accelerating the reaction. Conversely, electron-donating groups on the tetrazine increase the LUMO energy, leading to slower kinetics. nih.govrsc.org For this compound, the coumarin (B35378) fluorophore itself can influence the electronic properties of the tetrazine ring, thereby modulating its reactivity.

While specific kinetic data for this compound is not extensively published, the reactivity can be inferred from studies on structurally similar fluorophore-tetrazine conjugates. The reaction rates are highly dependent on the dienophile used. Strained dienophiles like trans-cyclooctenes (TCO) and bicyclononynes (BCN) exhibit remarkably high reactivity with tetrazines. For instance, reactions between some tetrazines and TCO can have second-order rate constants reaching up to 106 M-1s-1. nih.gov

The following interactive table presents representative second-order rate constants for the iEDDA reaction between various tetrazine derivatives and common dienophiles, providing a comparative framework for the expected reactivity of this compound.

| Tetrazine Derivative | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | 118 | nih.gov |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | 3.6 | nih.gov |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | BCN | Methanol | 125 | nih.gov |

| HELIOS 370H (Coumarin-Tetrazine) | TCO | PBS | ~1,000 - 10,000 (estimated) | nih.gov |

| TMR-Tz | TCO | PBS | ~1,000 - 10,000 (estimated) | researchgate.net |

Elucidation of Reaction Pathways and Intermediate Species in this compound Bioorthogonal Ligations

The bioorthogonal ligation of this compound proceeds through a well-defined, multi-step reaction pathway. The process is initiated by the [4+2] cycloaddition between the tetrazine and a dienophile, which forms a highly unstable, bicyclic intermediate. acs.org This initial adduct is typically not observed experimentally due to its transient nature.

The reaction does not necessarily terminate at the 4,5-dihydropyridazine stage. This intermediate can undergo further transformations, including tautomerization to a more thermodynamically stable 1,4-dihydropyridazine. researchgate.net This tautomerization can be significant as the different isomers may possess distinct properties, including fluorescence. Subsequently, the dihydropyridazine (B8628806) can be oxidized to the corresponding pyridazine (B1198779), which represents the final, stable aromatic product of the ligation. researchgate.net

The nature of the dienophile and the specific substituents on the tetrazine ring can influence the stability of these intermediates and the rates of the subsequent transformation steps. For fluorogenic probes like this compound, the conversion of the tetrazine to the dihydropyridazine and pyridazine products is often accompanied by a significant change in fluorescence, a phenomenon known as "turn-on" fluorescence. This occurs because the tetrazine moiety often quenches the fluorescence of the attached fluorophore, and this quenching is relieved upon reaction. nih.gov

Influence of Reaction Microenvironments and Substituent Effects on this compound Reactivity Profiles

The reactivity of this compound is not solely determined by its intrinsic chemical properties but is also significantly influenced by the surrounding reaction microenvironment. Solvent polarity, pH, and the presence of other molecules can all impact the kinetics and outcome of the iEDDA reaction.

Solvent Effects: The rate of iEDDA reactions involving tetrazines is often highly sensitive to the solvent. Reactions in aqueous media are frequently observed to be significantly faster than in organic solvents. This acceleration in water is attributed to several factors, including the hydrophobic effect, which can promote the association of the reactants, and the ability of water to stabilize the polar transition state of the cycloaddition through hydrogen bonding.

Substituent Effects: As previously mentioned, the electronic nature of substituents on the tetrazine ring plays a crucial role in determining reactivity. For a fluorophore-conjugate like this compound, the AF430 dye itself acts as a substituent. The electron-donating or -withdrawing properties of the coumarin core, and the nature of the linker connecting it to the tetrazine, will directly modulate the tetrazine's LUMO energy and thus its reaction rate. Electron-withdrawing groups on the dienophile, conversely, will slow down the reaction.

The steric bulk of substituents on both the tetrazine and the dienophile can also influence reaction rates. Bulky groups near the reaction centers can hinder the approach of the reactants, leading to slower kinetics.

The following interactive table summarizes the general influence of substituents on the reactivity of tetrazines in iEDDA reactions.

| Substituent Property on Tetrazine | Effect on LUMO Energy | Effect on Reaction Rate | Example Group |

|---|---|---|---|

| Electron-Withdrawing | Lowers | Increases | Pyridyl, Trifluoromethylphenyl |

| Electron-Donating | Raises | Decreases | Phenyl, Alkoxy |

| Sterically Hindered | - | Decreases | tert-Butyl |

Applications of Af430 Tetrazine in Advanced Biological System Probing

Site-Specific Macromolecular Labeling Methodologies with AF430 Tetrazine

The specificity of the tetrazine-TCO ligation allows for precise, covalent attachment of the AF430 fluorophore to targeted macromolecules, enabling detailed studies of their function and localization. frontiersin.org

The site-specific labeling of proteins with this compound provides a powerful method for tracking protein dynamics. A primary strategy involves genetically encoding a non-canonical amino acid (ncAA) containing a reactive partner for the tetrazine, such as TCO, directly into the protein of interest. semanticscholar.orgnih.gov This genetic code expansion technique ensures that the label is attached at a predetermined site with high fidelity and stoichiometry. semanticscholar.orgnih.gov For instance, protocols have been developed for expressing proteins in Escherichia coli that incorporate a tetrazine-bearing amino acid; these proteins can then be quantitatively labeled in minutes by reacting them with a TCO-modified probe. nih.gov

Another powerful technique is a pre-targeting approach, particularly for cell-surface proteins. nih.gov In this method, a monoclonal antibody modified with a dienophile (e.g., TCO or norbornene) is first administered to bind to a specific cellular target, such as the Her2/neu receptor on breast cancer cells. nih.gov Following this targeting step, this compound is introduced and rapidly "clicks" onto the antibody-bound dienophile, selectively labeling the targeted cells. nih.gov This strategy is effective even in complex biological media like serum and forms the basis for advanced imaging applications. nih.gov

Tetrazine-based bioorthogonal chemistry is an effective tool for the site-specific labeling and imaging of nucleic acids within living systems. frontiersin.orgnih.gov Methodologies often rely on metabolic labeling, where cells are supplied with modified nucleoside analogs that are incorporated into newly synthesized DNA or RNA. nih.gov For example, analogs such as 5-ethynyluridine (B57126) (EU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) can be used to introduce an alkyne handle into RNA and DNA, respectively. nih.gov While these alkyne groups are typically reacted with azide-modified fluorophores, the same principle allows for reaction with tetrazine-based probes if a suitable dienophile-modified nucleoside is used. This enables the tracking of nucleic acid synthesis and localization in real-time within cells. nih.gov

The principles of bioorthogonal chemistry extend to the labeling of other crucial biomolecules like glycans and lipids. frontiersin.org Metabolic glycan labeling can be achieved by providing cells with unnatural monosaccharides that carry a bioorthogonal handle. nih.gov These modified sugars are processed by the cell's endogenous biosynthetic pathways and incorporated into various glycoconjugates. nih.gov The handle can then be selectively reacted with a probe like this compound to visualize glycan structures on proteins and cell surfaces. frontiersin.org

For lipids, tetrazine chemistry has been applied in the context of liposome (B1194612) imaging. In one strategy, liposomes are coated with trans-cyclooctene (B1233481) (TCO) and systemically administered. frontiersin.org A pre-targeting step involves using a tetrazine-coupled polypeptide to direct the subsequent binding and accumulation of the TCO-liposomes at a specific site, such as a tumor, for enhanced imaging contrast. frontiersin.org

Cellular and Subcellular Imaging Paradigms Employing this compound Probes

The unique properties of this compound make it highly suitable for advanced cellular imaging, from live-cell tracking to highly multiplexed analysis.

The non-toxic and highly specific nature of the iEDDA reaction makes this compound an excellent reagent for live-cell imaging. lumiprobe.comnih.gov The reaction is fast, selective, and proceeds efficiently in aqueous media, allowing for the labeling of cellular components without disrupting their function. nih.gov Pre-targeting strategies are particularly effective for live imaging. By first targeting a cell-surface receptor with a dienophile-modified antibody and then adding the this compound, researchers can achieve selective and rapid labeling of specific live cells, as demonstrated in studies on human breast cancer cell lines. nih.gov

This compound is a valuable tool for multi-color and multiplexed imaging. The AF430 dye possesses a large Stokes shift of 112 nm—the difference between its excitation and emission maxima—which significantly reduces spectral crosstalk with other fluorophores, simplifying the design of multi-color experiments. lumiprobe.com This property allows it to be used alongside other dyes with minimal signal bleed-through, making it suitable for applications in confocal and STED microscopy. lumiprobe.com

Furthermore, tetrazine chemistry is integral to cutting-edge multiplexed imaging techniques that allow for the detection of dozens of markers on the same sample.

Cleavage-Based Cycling: One method uses a cleavable fluorescent tetrazine (CFTz). biorxiv.org Here, a protein of interest is first labeled with a TCO-tyramide conjugate. The CFTz is then "clicked" on for imaging. After image acquisition, the fluorophore is chemically cleaved, erasing the signal and preparing the sample for the next cycle of staining and imaging with a different probe. biorxiv.org

Quenching-Based Cycling: An ultra-fast cycling method employs tetrazine-mediated fluorescence quenching. nih.gov In this approach, an antibody is labeled with a TCO-fluorophore conjugate. After imaging, a tetrazine-linked quencher (e.g., BHQ3-Tz) is added, which clicks to the TCO and turns off the fluorescence in under a second. nih.gov This rapid quenching allows for numerous cycles of staining, imaging, and quenching, enabling the profiling of 20-30 different markers in a single hour. nih.gov

Research Findings Summary

| Application Area | Methodology | Key Findings & Research Highlights |

| Protein Bioconjugation | Genetic Code Expansion & Pre-targeting iEDDA | Enables site-specific, stoichiometric labeling of proteins. semanticscholar.orgnih.gov Pre-targeting with a TCO-antibody followed by this compound addition allows for selective labeling of cell-surface receptors like Her2/neu on live cancer cells. nih.gov |

| Nucleic Acid Labeling | Metabolic Labeling & Bioorthogonal Ligation | Modified nucleosides (e.g., 5-vinyluridine) are incorporated into DNA/RNA during synthesis, introducing a reactive handle for subsequent ligation with a tetrazine probe to image nucleic acids in vivo. frontiersin.orgnih.gov |

| Glycan & Lipid Tagging | Metabolic Labeling & Liposome Pre-targeting | Unnatural, handle-bearing monosaccharides are incorporated into cellular glycans for subsequent labeling. nih.gov TCO-coated liposomes can be targeted in vivo using a tetrazine-polypeptide for imaging applications. frontiersin.org |

| Live-Cell Imaging | Bioorthogonal Pre-targeting | The tetrazine-TCO reaction is non-toxic, rapid, and specific, making it ideal for labeling live cells without disrupting biological processes. lumiprobe.comnih.gov |

| Multiplexed Imaging | Cleavage/Quenching Cycles & Large Stokes Shift | The large Stokes shift of AF430 reduces spectral crosstalk in multi-color imaging. lumiprobe.com Tetrazine chemistry enables rapid cycling via fluorophore cleavage or ultra-fast (<1s) quenching for high-plex protein profiling. biorxiv.orgnih.gov |

Super-Resolution Microscopy Techniques Utilizing this compound Probes

The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling visualization of cellular structures with near-molecular resolution. nih.gov this compound has emerged as a valuable tool in this field, particularly in techniques like Stimulated Emission Depletion (STED) microscopy. nih.gov Its utility stems from key photophysical properties that are highly advantageous for these demanding imaging methods.

A crucial characteristic of AF430 is its high photostability, which is a prerequisite for STED microscopy where intense laser light is used. nih.gov The dye is a coumarin (B35378) derivative with an absorption maximum at 430 nm and emits in the green-yellow range, with a maximum at 542 nm. nih.gov This results in an exceptionally large Stokes shift of 112 nm, a feature that is highly valuable for multicolor imaging applications as it reduces spectral crosstalk. nih.gov Furthermore, its fluorescence is stable across a wide pH range (pH 4 to 10). turkupetcentre.net

In STED microscopy, AF430 can be efficiently depleted using a 660 nm laser, allowing it to be paired with other dyes in multicolor experiments. nih.gov For instance, it can be combined with another dye that has a smaller Stokes shift, and both can be depleted with a single STED laser, simplifying the experimental setup. nih.gov Beyond STED, the properties of this compound also make it suitable for other super-resolution methods like Stochastic Optical Reconstruction Microscopy (STORM). turkupetcentre.net The tetrazine moiety facilitates highly specific, bioorthogonal labeling via a rapid, copper-free click reaction with trans-cyclooctene (TCO) tagged biomolecules, ensuring precise localization which is paramount for generating high-fidelity super-resolved images. lumiprobe.comresearchgate.net This specific labeling, combined with the dye's intrinsic photostability, allows for high-contrast imaging at the single-molecule level. nih.govresearchgate.net

nih.gov| Property | Value / Characteristic | Relevance to Super-Resolution Microscopy | Citation |

|---|---|---|---|

| Excitation Maximum | 430 nm | Allows for excitation with common 405 nm violet lasers. | |

| Emission Maximum | 542 nm | Provides a strong signal in the green-yellow portion of the spectrum. |

In Vitro Assay Development and Mechanistic Studies Facilitated by this compound

The unique combination of the AF430 fluorophore and the tetrazine reactive group provides a powerful platform for developing sophisticated in vitro assays. The ability to conjugate the dye to specific biomolecules through a bioorthogonal reaction opens avenues for studying complex biological mechanisms with high precision. lumiprobe.com

Fluorescence-based assays are a cornerstone of enzyme activity measurement due to their high sensitivity and capacity for real-time monitoring. mdpi.comnih.gov this compound can be engineered into probes for profiling enzyme activity. The general principle involves creating a probe where the fluorescence is modulated by the specific action of an enzyme. acs.org

One strategy involves designing "caged" probes where the tetrazine's reactivity is masked. In such a design, an enzyme-cleavable motif is linked to the tetrazine. chemrxiv.org The presence of the target enzyme removes this caging group, liberating the reactive tetrazine which can then participate in a click reaction with a TCO-modified substrate, leading to a fluorescent signal. This approach allows for cell-type-specific labeling based on endogenous enzyme expression. chemrxiv.org For example, a probe could be designed where the AF430 fluorescence is quenched. Upon interaction with a specific enzyme, the quencher is cleaved, causing a "turn-on" fluorescence signal that is directly proportional to enzyme activity.

Another approach is to use tetrazine probes in combination with activity-based protein profiling (ABPP). For instance, a recent study demonstrated the use of a tetrazine probe to label active monoacylglycerol lipase (B570770) (MAGL) in human brain cells using a TCO-labeling system. mdpi.com This highlights the potential for using this compound to create highly specific probes for labeling and visualizing active enzyme populations within complex biological samples.

| Component | Function | Mechanism of Action |

|---|---|---|

| This compound | Fluorophore & Bioorthogonal Handle | Provides the fluorescent signal and the specific reactive group. |

| Enzyme-Specific Substrate | Recognition Moiety | Acts as the target for the enzyme of interest (e.g., a specific peptide sequence for a protease). |

| Quencher Molecule | Signal Modulation | Keeps the AF430 fluorophore in a non-fluorescent "off" state when in close proximity. |

| Self-Immolative Linker | Connecting Unit | Connects the quencher to the substrate. Upon enzymatic cleavage of the substrate, the linker fragments and releases the quencher. |

Analyzing the interactions between ligands and their receptors is fundamental to cell biology and drug discovery. kcasbio.comresearchgate.net this compound is well-suited for these studies through a powerful strategy known as pretargeted imaging. nih.govturkupetcentre.net This two-step approach overcomes many limitations of traditional ligand binding assays. turkupetcentre.net

The process begins with the administration of a primary molecule, such as a monoclonal antibody or a specific ligand, that has been modified with a trans-cyclooctene (TCO) group. nih.govnih.gov This TCO-modified antibody is allowed to circulate and bind specifically to its target receptor on the cell surface, for example, the HER2 receptor on cancer cells. nih.gov Unbound antibody is then allowed to clear from the system. turkupetcentre.net

In the second step, the this compound probe is introduced. turkupetcentre.net It rapidly and specifically reacts with the TCO group on the antibody that is already bound to the receptor via the inverse-electron-demand Diels-Alder (IEDDA) click reaction. nih.govresearchgate.net This localizes the fluorescent signal directly at the site of the receptor-ligand interaction. This method provides a very high signal-to-noise ratio because the fluorescent probe only becomes anchored where the primary targeting has occurred, allowing for clear visualization and quantification of receptor binding. nih.gov This pretargeting strategy has been successfully used to image tumor-associated antigens and provides a robust platform for studying receptor binding dynamics in vitro. nih.govresearchgate.net

A significant advantage of tetrazine-based probes is their application in live-cell imaging to monitor biological processes in real time. nih.gov This capability is driven by two key features: the bioorthogonal nature of the click reaction and the fluorogenic properties of certain tetrazine dyes. nih.govbiorxiv.org

The reaction between tetrazine and TCO is exceptionally fast and occurs under physiological conditions without interfering with native biological processes. lumiprobe.com This bioorthogonality allows for the specific labeling of TCO-modified biomolecules within the complex environment of a living cell. biorxiv.org

Furthermore, many tetrazine-dye conjugates are "fluorogenic," meaning their fluorescence is significantly quenched until they react with their TCO partner. nih.govnih.gov This "turn-on" response is a major benefit for live-cell imaging as it minimizes background fluorescence from unbound probes, often eliminating the need for wash-out steps that can disrupt the observation of rapid dynamic events. nih.govnih.gov Upon reaction, a substantial increase in fluorescence intensity occurs, providing a high-contrast signal precisely when and where the labeling event happens. researchgate.net This has been used to visualize the dynamics of the cytoskeleton by labeling components like tubulin and to monitor protein localization and interactions in living cells with high spatiotemporal resolution. nih.govbiorxiv.org The combination of rapid, specific labeling and fluorescence activation makes this compound and similar probes ideal for the real-time visualization of the intricate and dynamic machinery of life. nih.gov

Advanced Spectroscopic and Photophysical Characterization of Af430 Tetrazine Systems in Research Contexts

Fluorescence Lifetime Imaging Microscopy (FLIM) Applications of AF430 Tetrazine Probes

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence from a fluorophore at each point in an image. This method provides information about the local environment of the fluorophore, independent of its concentration. While direct FLIM applications specifically detailing this compound are not extensively documented in the provided search results, the principles of FLIM and the characteristics of AF430 suggest its utility in such applications.

The fluorescence lifetime of a donor fluorophore is known to decrease in the presence of an acceptor in a process known as Förster Resonance Energy Transfer (FRET). researchgate.net This principle is central to many FLIM-FRET studies. Given that AF430 can act as a FRET acceptor, its presence would shorten the fluorescence lifetime of a suitable donor, a change that can be spatially resolved using FLIM. This allows for the investigation of molecular interactions and conformational changes within cells. nih.govwikipedia.org For instance, in a cellular context, if this compound is used to label a specific protein, and a donor-labeled interacting partner is present, FLIM can be employed to map the locations and extent of this interaction with high spatial resolution.

Anisotropy and Polarization Studies of this compound in Complex Biological Matrices

Fluorescence anisotropy and polarization are techniques used to measure the rotational mobility of a fluorophore. nih.gov When a fluorophore is excited with polarized light, the emitted light will also be polarized to a certain degree. The extent of this polarization, or anisotropy, is dependent on how much the fluorophore rotates during the time it is in the excited state. In complex biological matrices, such as cell membranes or protein complexes, the rotational motion of a labeled molecule can be hindered, leading to an increase in anisotropy.

These techniques are valuable for studying biomolecular association processes. nih.gov For example, if this compound is conjugated to a small molecule that then binds to a much larger protein, the rotational correlation time of the this compound will increase significantly, resulting in a higher measured anisotropy. rsc.org This change can be used to determine binding affinities and to screen for potential inhibitors of the interaction. nih.gov The study of polarization can also provide insights into the orientation and order of molecules within biological structures. frontiersin.orgmdpi.com While specific studies on this compound are not detailed, the principles of the technique are broadly applicable.

Investigation of Förster Resonance Energy Transfer (FRET)-Based Sensing Mechanisms with this compound Donor/Acceptor Pairs

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). wikipedia.orgedinst.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring nanoscale distances. wikipedia.orgarxiv.org For FRET to occur, there must be a spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. edinst.commdpi.com

AF430, with its absorption in the 400-450 nm range and emission around 542 nm, can function as a component in FRET pairs. lumiprobe.com One documented example involves the use of AF430 as a FRET acceptor with the donor fluorophore AF350. nih.gov In a study involving the protein ferritin, simultaneous labeling with AF350 and AF430 on the same subunit resulted in FRET from the excited AF350 to the AF430. nih.gov This demonstrates the potential for developing FRET-based sensors using AF430. The efficiency of this energy transfer can be modulated by varying the number and ratio of the donor and acceptor fluorophores. nih.gov

The general requirements for a FRET pair are summarized in the table below:

| Requirement | Description |

| Spectral Overlap | The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore. edinst.commdpi.com |

| Proximity | The donor and acceptor molecules must be in close proximity, typically between 1 and 10 nanometers. wikipedia.orgedinst.com |

| Dipole Orientation | The transition dipole moments of the donor and acceptor should be approximately parallel. arxiv.org |

| Donor Quantum Yield | The donor fluorophore should have a high fluorescence quantum yield in the absence of the acceptor. edinst.com |

Two-Photon Excitation Cross-Section Analysis and Multiphoton Imaging with this compound

Two-photon excitation (TPE) microscopy is a nonlinear imaging technique where a fluorophore is excited by the near-simultaneous absorption of two photons, each having approximately half the energy required for a one-photon excitation. thermofisher.commicroscopyu.com This results in several advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and intrinsic three-dimensional sectioning. microscopyu.comindie.inc

The efficiency of two-photon absorption is quantified by the two-photon excitation cross-section (σ), measured in Göppert-Mayer (GM) units. thermofisher.com While the specific two-photon cross-section value for this compound is not provided in the search results, it is noted that AF430 has a significant two-photon absorption cross-section, making it useful for two-photon experiments. lumiprobe.cn Fluorophores with cross-sections in the range of 1-100 GM are typically suitable for TPE microscopy. thermofisher.com The two-photon excitation spectrum of a fluorophore is often broader and blue-shifted compared to its one-photon counterpart. thermofisher.com

Multiphoton microscopy with probes like this compound allows for high-resolution imaging of dynamic processes within living cells and tissues. indie.incnih.gov The tetrazine moiety allows for bioorthogonal labeling, where the probe can be specifically attached to a target molecule within a complex biological system. nih.gov This, combined with the advantages of two-photon excitation, makes this compound a potentially powerful tool for advanced biological imaging.

Computational and Theoretical Investigations of Af430 Tetrazine

Density Functional Theory (DFT) Calculations on AF430 Tetrazine Electronic Structure and Reactivity

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic properties of fluorogenic probes like this compound. These calculations are fundamental to understanding the fluorescence quenching mechanisms that are essential for a probe's "turn-on" capability. For tetrazine-based dyes, quenching is often governed by processes such as Förster Resonance Energy Transfer (FRET), Through-Bond Energy Transfer (TBET), or Dexter exchange, where the tetrazine moiety dissipates the fluorophore's excitation energy non-radiatively. rsc.orgacs.org

DFT calculations allow researchers to model the ground and excited states of the molecule. By computing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the electronic absorption and emission characteristics. TD-DFT is particularly employed to calculate vertical excitation energies, which correspond to the molecule's absorption spectrum, and oscillator strengths, which indicate the probability of a given electronic transition. rsc.org

For a probe like this compound, DFT studies would focus on several key areas:

Quenching Efficiency: Calculations can reveal the energetic landscape of the excited states of the AF430 fluorophore and the tetrazine quencher. An effective quenching mechanism, such as the "energy transfer to a dark state" (ETDS) model, requires the tetrazine moiety to possess low-lying, optically forbidden excited states (dark states) that can accept energy from the excited fluorophore. The efficiency of this transfer is highly dependent on the distance and orientation between the fluorophore and the tetrazine, which can be modeled with high precision. acs.org

Reactivity in Bioorthogonal Reactions: DFT can be used to model the transition state of the inverse electron demand Diels-Alder (IEDDA) reaction between the tetrazine ring and a dienophile like trans-cyclooctene (B1233481) (TCO). nih.gov By calculating the activation energy barrier for this reaction, researchers can predict reaction kinetics, providing a theoretical basis for the rapid and efficient labeling observed experimentally. nih.gov

Photophysical Properties of the Product: Upon reaction, the tetrazine ring is converted into a dihydropyridazine (B8628806) and then a pyridazine (B1198779), which eliminates its quenching ability. rsc.org TD-DFT calculations can predict the absorption and emission spectra of the resulting conjugate, confirming that fluorescence is restored and predicting the brightness of the "turned-on" state.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Intramolecular Distance (Fluorophore-Tetrazine) | 3.5 - 6.0 Å | Determines the efficiency of through-space energy transfer (FRET/Dexter). Shorter distances lead to more efficient quenching. acs.org |

| Transient Absorption Decay Time (τ₂) | ~1-5 ps | Represents the lifetime of the excited state. A short decay time in the quenched state indicates rapid, non-radiative de-excitation. acs.org |

| Vertical Excitation Energy (S₀→S₁) | ~2.2 - 2.5 eV | Corresponds to the main absorption band of the fluorophore. |

| Oscillator Strength (f) | > 0.5 | A high value indicates a "bright" state with strong light absorption, characteristic of the unquenched fluorophore. |

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are the tool of choice for understanding how a probe like this compound behaves in its complex biological environment. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of the probe bound to a target biomolecule, such as a protein or nucleic acid. nih.gov

For this compound, MD simulations are crucial for several reasons:

Conformational Dynamics: Once this compound is conjugated to a biomolecule, its orientation and flexibility are constrained by the local environment. MD simulations can reveal the preferred conformations of the dye-biomolecule complex. researchgate.net This is critical because the photophysical properties of the dye can be sensitive to its conformation.

Solvent and Environmental Effects: The aqueous cellular environment, including ions and surrounding parts of the biomolecule, can influence the dye's stability and fluorescence. MD simulations explicitly model these interactions, helping to explain experimental observations of brightness and photostability. rsc.org

Binding and Accessibility: Before conjugation, MD can be used to simulate the approach of the this compound probe to its dienophile-tagged target site on a biomolecule. This can help assess whether the reactive site is sterically accessible, providing insights into labeling efficiency in different biological contexts. researchgate.net

An MD simulation of an AF430-labeled protein would involve constructing a system box containing the protein-dye conjugate, water molecules, and ions to mimic physiological conditions. The simulation would then solve Newton's equations of motion for every atom, governed by a force field that describes the potential energy of the system. The resulting trajectory provides detailed information on how the dye interacts with specific amino acid residues and how its own structure fluctuates over time.

| Component | Description | Purpose |

|---|---|---|

| System | Labeled Protein/DNA, Water, Ions (e.g., Na⁺, Cl⁻) | To create a realistic model of the cellular environment. |

| Force Field | e.g., AMBER, CHARMM, GROMOS | A set of parameters that defines the potential energy of the system's atoms and bonds. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To capture sufficient conformational sampling and observe relevant biological motions. nih.gov |

| Analysis | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Interaction Energy | To quantify the stability of the complex, identify key interactions, and understand the dye's local environment. rsc.org |

In Silico Design Principles for Novel this compound Derivatives with Enhanced Performance

A primary goal of computational chemistry in this field is the rational, in silico design of new probes with improved properties, such as higher turn-on ratios, different colors, or better cell permeability. researchgate.net By combining DFT and MD simulations, researchers can establish design principles that guide the synthesis of novel derivatives based on the AF430 scaffold.

Key design principles derived from computational studies on tetrazine probes include:

Optimizing Quenching Efficiency: To maximize the fluorescence turn-on ratio, the quenching in the "off" state must be highly efficient. Computational models have shown that minimizing the distance between the fluorophore and the tetrazine is critical. acs.org This can be achieved by using short, rigid linkers or by designing molecules where the tetrazine is forced into a "face-to-face" stacking arrangement with the fluorophore core.

Tuning Wavelengths: The absorption and emission wavelengths are determined by the electronic structure of the fluorophore. DFT calculations can predict how chemical modifications to the AF430 core—such as adding electron-donating or electron-withdrawing groups—will shift its spectral properties. This allows for the in silico screening of potential derivatives to create a palette of colors. rsc.org

Controlling Cell Permeability: The ability of a probe to enter a cell is largely dependent on its physicochemical properties, such as polarity. By strategically placing charged groups (like sulfonates) or lipophilic groups, designers can tune the probe's permeability. acs.org While not a direct quantum or MD calculation, properties like the calculated logP (cLogP) can be derived from the molecular structure to predict membrane permeability.

Modulating Reaction Kinetics: The speed of the bioorthogonal reaction can be tuned. Computational studies have revealed that both the electronic nature and steric profile of the tetrazine and its dienophile partner influence the reaction rate. nih.gov For instance, adding electron-withdrawing groups to the tetrazine ring generally accelerates the IEDDA reaction, a hypothesis that can be tested in silico before being attempted in the lab.

| Design Principle | Computational Method | Expected Outcome |

|---|---|---|

| Shorten/rigidify the fluorophore-tetrazine linker | DFT/TD-DFT | Enhanced quenching efficiency and higher fluorescence turn-on ratio. acs.org |

| Introduce electron-withdrawing/donating groups on the fluorophore | DFT/TD-DFT | Shift absorption/emission wavelengths (color tuning). rsc.org |

| Modify substituents on the tetrazine ring | DFT | Tune IEDDA reaction kinetics for faster labeling. nih.gov |

| Add or remove polar functional groups | Molecular mechanics/QSAR | Control cell permeability for targeted intracellular or extracellular imaging. acs.org |

Development and Optimization of Novel Af430 Tetrazine Conjugates for Enhanced Research Utility

Strategies for Improving Photostability and Quantum Yield of AF430 Tetrazine Probes

This compound is a fluorescent probe that belongs to the coumarin (B35378) series of dyes, exhibiting an excitation maximum at 430 nm and an emission maximum at 542 nm. lumiprobe.com Its fluorescence is noted to be photostable and remains insensitive to pH variations across a broad range. lumiprobe.com Strategies to further enhance the photostability and quantum yield of fluorophores like AF430, when incorporated into tetrazine probes, are crucial for their utility in advanced imaging applications. General strategies applicable to tetrazine-fluorophore conjugates involve modifications to both the fluorophore and the tetrazine moiety.

One key approach is the structural modification of the fluorophore itself. For coumarin-based dyes such as AF430, rigidification of the molecular structure can decrease non-radiative decay pathways, thereby increasing the quantum yield. This can be achieved by introducing chemical bridges or bulky side groups that restrict intramolecular rotations and vibrations.

Another strategy involves optimizing the linker connecting the AF430 fluorophore to the tetrazine ring. The choice of the linker can influence the electronic communication between the two moieties. A well-designed spacer can insulate the fluorophore from the quenching effects of the tetrazine ring, which is known to be an efficient fluorescence quencher. rsc.org

Furthermore, computational chemistry and rational design play a significant role in predicting and optimizing the photophysical properties of new probes. nih.govrsc.org By modeling how different structural modifications will affect the electronic states and transition energies of the this compound conjugate, researchers can prioritize synthetic routes that are most likely to yield probes with improved photostability and higher quantum yields.

Finally, the chemical environment surrounding the probe can also be manipulated to enhance its performance. The inclusion of antioxidants in the imaging medium can reduce photobleaching by scavenging reactive oxygen species that are often responsible for dye degradation. While not a modification of the probe itself, this represents a practical strategy to improve its effective photostability during an experiment.

Below is a table summarizing the photophysical properties of AF430.

| Property | Value |

| Excitation Maximum (nm) | 430 lumiprobe.com |

| Emission Maximum (nm) | 542 lumiprobe.com |

| Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 24,000 |

| Fluorescence Quantum Yield | 0.91 |

Design of Target-Specific and Activatable this compound Bioconjugates

The design of target-specific and activatable this compound bioconjugates is a key area of development for enhancing their utility in biological research. nih.govnih.gov Target specificity is typically achieved by conjugating the this compound to a biomolecule that has a high affinity for a specific cellular or molecular target. This can include antibodies, peptides, or small-molecule ligands. The tetrazine moiety then allows for bioorthogonal ligation to a dienophile-modified target, enabling precise labeling. frontiersin.orgnih.gov

Activatable probes, also known as "turn-on" probes, are designed to be fluorescently silent until they interact with their intended target or are exposed to a specific stimulus. nih.gov This strategy significantly improves the signal-to-noise ratio in imaging experiments by minimizing background fluorescence from unbound probes. nih.gov For this compound, this can be achieved through several mechanisms. One common approach is to utilize the tetrazine ring as a fluorescence quencher. rsc.org In its native state, the tetrazine quenches the fluorescence of the nearby AF430 dye. Upon reaction with a dienophile, the electronic properties of the tetrazine are altered, disrupting the quenching mechanism and leading to a "turn-on" of the fluorescence signal. nih.govresearchgate.net

Light-assisted activation offers another level of control over the probe's activity. nih.govnih.gov Photocaged dihydrotetrazines can be synthesized, which are stable and non-reactive. nih.gov Upon irradiation with light of a specific wavelength, the photocage is removed, generating the reactive tetrazine in situ. nih.gov This allows for spatiotemporal control over the labeling reaction, enabling researchers to label specific cells or regions within a sample with high precision. nih.gov A tetrazine-based probe, SWJT-28, has been developed for the light-assisted activation and monitoring of superoxide (B77818) anions, demonstrating the feasibility of this approach. nih.gov

The design of these bioconjugates requires careful consideration of the linker between the targeting moiety, the AF430 fluorophore, and the tetrazine. The linker must be stable under physiological conditions and should not interfere with the binding of the targeting moiety or the reactivity of the tetrazine. The following table provides examples of second-order rate constants for reactions of different tetrazines with a trans-cyclooctene (B1233481) (TCO) derivative, illustrating the tunable reactivity of these compounds. nih.gov

| Tetrazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Pyridyl-tetrazine (Py-Tz) | >10000 |

| 3b (a triazolyl-tetrazine) | 10332 nih.gov |

| Phenyl-tetrazine (Ph-Tz) | <2000 |

| Methyl-tetrazine (Me-Tz) | <2000 |

Integration of this compound with Multifunctional Probes and Reporter Systems

The integration of this compound into multifunctional probes and reporter systems expands its capabilities beyond simple fluorescence imaging. frontiersin.org By combining this compound with other functional moieties, researchers can create probes for multimodal imaging, theranostics, and sophisticated reporter gene systems.

Multifunctional probes can be designed to include, for example, a chelator for radiolabeling alongside the this compound and a targeting ligand. nih.gov This allows for the same probe to be used for both fluorescence microscopy and nuclear imaging techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET). nih.govmdpi.com This dual-modality approach enables researchers to correlate high-resolution cellular imaging with whole-body in vivo imaging. A novel scaffold has been developed that incorporates a tetrazine, a BODIPY fluorophore, and a chelator for radiometal incorporation, demonstrating the feasibility of this strategy. nih.gov

In the context of reporter systems, this compound can be used in conjunction with genetic engineering to visualize gene expression or other cellular processes. nih.govplos.org For example, a gene of interest can be tagged with a dienophile-containing unnatural amino acid. A cell-permeable this compound could then be used to specifically label the protein product of that gene, allowing for real-time monitoring of its expression and localization.

Furthermore, this compound can be incorporated into more complex reporter systems that respond to specific enzymatic activities or signaling pathways. These systems can be designed to release a caged dienophile upon activation by a particular cellular event, which can then be captured by an this compound probe, providing a fluorescent readout of the event. The modular design of such reporter constructs facilitates the combination of different promoter elements and reporter genes. nih.govplos.org

Comparative Analysis of Af430 Tetrazine Within the Bioorthogonal Chemistry Landscape

Comparative Reactivity and Selectivity of AF430 Tetrazine with Other Tetrazine-Based Systems

The reactivity of a tetrazine in the inverse-electron-demand Diels-Alder (IEDDA) reaction is fundamentally governed by the electronic properties of the substituents on the tetrazine ring. nih.govresearchgate.net this compound's reactivity is a function of its core tetrazine structure linked to the AF430 fluorophore. The IEDDA ligation, the reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), is recognized as the fastest among known click reactions, boasting exceptional selectivity and kinetics. lumiprobe.com

Research into various tetrazine derivatives reveals a clear trend: electron-withdrawing groups attached to the tetrazine ring accelerate the cycloaddition, while electron-donating groups slow it down. nih.gov This principle allows for the fine-tuning of reaction rates for specific applications. For instance, highly electron-deficient tetrazines, such as those substituted with pyridyl (Py-Tz) groups, exhibit extremely fast kinetics. However, this high reactivity often comes at the cost of reduced stability in aqueous or biological environments. nih.gov Conversely, tetrazines with more stable, but less reactive, substituents like phenyl (Ph-Tz) or methyl (Me-Tz) groups are better suited for applications requiring longer probe persistence in vivo. nih.govnih.gov

The structure of this compound places it within this spectrum of reactivity. While its specific second-order rate constant is dependent on the precise linker chemistry, it is part of a class of reagents designed for rapid, copper-free click reactions suitable for low-concentration applications. glpbio.com A comparative study of various tetrazines reacting with TCO highlights the vast range of available kinetics.

Table 1: Comparative Second-Order Rate Constants of Various Tetrazines with TCO

This table illustrates the impact of different substituents on the reactivity of the tetrazine core, providing context for the performance of functionalized tetrazines like this compound. Data is derived from studies on parent tetrazine structures.

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Key Finding |

| Pyridyl-tetrazine (Py-Tz) | axial-TCO | >10,000 | Extremely high reactivity, but lower stability. nih.gov |

| Triazolyl-tetrazine | axial-TCO | 10,332 | High reactivity combined with enhanced stability compared to Py-Tz. nih.gov |

| Hydrogen-substituted tetrazine (H-Tz) | TCO | ~30,000 | Exceptionally fast kinetics. nih.gov |

| Phenyl-tetrazine (Ph-Tz) | axial-TCO | <2,000 | More stable but exhibits slower reactivity. nih.gov |

| Methyl-tetrazine (Me-Tz) | axial-TCO | <2,000 | Slower reactivity, similar to Ph-Tz. nih.gov |

This data is for illustrative purposes to show the range of reactivities among different tetrazine cores.

The selectivity of this compound is exceptionally high, a hallmark of the IEDDA reaction. frontiersin.org It reacts specifically with its strained alkene or alkyne partner (e.g., TCO) with minimal cross-reactivity towards native biological functional groups, ensuring that labeling occurs only at the intended sites. glpbio.comfrontiersin.org

Advantages and Limitations of this compound in Relation to Alternative Bioorthogonal Methodologies

When compared to other major bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), the tetrazine ligation employed by this compound offers distinct advantages and limitations.

Advantages:

Unmatched Reaction Speed: The primary advantage of the tetrazine ligation is its reaction rate. nih.gov With rate constants that can exceed 10^4 M⁻¹s⁻¹, it is significantly faster than most SPAAC reactions. nih.govnih.gov This rapid kinetic profile is crucial for labeling low-abundance biomolecules and for applications where the reaction must proceed quickly in dynamic biological systems. frontiersin.org

Fluorogenicity: Many tetrazine probes, including this compound, are inherently fluorogenic. The tetrazine moiety often acts as a quencher for the attached fluorophore. Upon reaction with a dienophile, this quenching effect is eliminated, leading to a significant increase in fluorescence. rsc.orgresearchgate.net This "turn-on" mechanism provides a high signal-to-noise ratio, enabling wash-free imaging and the real-time tracking of biological processes. nih.gov

Excellent Biocompatibility: The reaction is catalyst-free and proceeds efficiently under physiological conditions (pH, temperature) without interfering with cellular processes. nih.goveurjchem.com

Limitations:

Dienophile Partner Stability and Size: The fastest tetrazine ligations require highly strained dienophiles like trans-cyclooctenes (TCOs). nih.gov While effective, these reporter groups can be larger and sometimes less stable than the small azide (B81097) group used in SPAAC. This can present challenges in metabolic labeling studies where the cell's machinery must incorporate the reporter group into a biomolecule. nih.gov

Tetrazine Probe Stability: As mentioned, the most reactive tetrazines can exhibit limited stability in aqueous media or in the presence of endogenous nucleophiles. nih.govrsc.org This necessitates a careful balance between reactivity and stability when designing an experiment, with this compound representing a compromise suitable for many in vitro applications. lumiprobe.comglpbio.com

Table 2: Comparison of Tetrazine Ligation and SPAAC

| Feature | Tetrazine Ligation (e.g., with this compound) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Kinetics | Extremely fast (up to ~10⁶ M⁻¹s⁻¹) nih.gov | Fast, but generally slower than tetrazine ligation. |

| Reporter Groups | Tetrazine and a strained alkene/alkyne (e.g., TCO) nih.gov | Azide and a strained cyclooctyne. |

| Fluorogenicity | Often inherently fluorogenic ("turn-on" probes) rsc.org | Can be made fluorogenic, but not an intrinsic property of the ligation itself. |

| Reporter Size | Dienophile (TCO) can be relatively bulky nih.gov | Azide is very small, facilitating metabolic incorporation. |

| Stability | Highly reactive tetrazines can have limited stability nih.gov | Azides and cyclooctynes are generally very stable. |

Synergistic Applications of this compound with Other Bioorthogonal Reporters and Probes

The high specificity and modularity of bioorthogonal chemistry allow for the synergistic use of multiple, mutually orthogonal reactions. This compound can be used in concert with other reporters and probes to conduct more complex biological investigations.

One powerful strategy is multiplexed imaging, where different cellular components are labeled simultaneously using distinct bioorthogonal pairs. nih.gov For example, a cell could be engineered to express a protein tagged with a TCO group and a glycan labeled with an azide. This compound could then be used to visualize the protein, while a cyclooctyne-bearing green fluorescent probe is used to image the glycan via SPAAC, all within the same cell. nih.gov

Another significant synergistic application is in pre-targeted imaging and therapy. frontiersin.org In this approach, a biomolecule with a long circulation time, such as an antibody modified with a TCO group, is first administered. After this antibody has accumulated at its target (e.g., a tumor) and cleared from the bloodstream, a second, small-molecule probe like a radiolabeled or fluorescent tetrazine is injected. frontiersin.org This small probe rapidly finds and reacts with the pre-targeted TCO-antibody, allowing for high-contrast imaging or targeted delivery of a therapeutic payload with minimal off-target effects. frontiersin.orgnih.govchemrxiv.org

Furthermore, tetrazine chemistry is used in "click-to-release" systems. nih.gov A TCO-caged drug or probe can be activated specifically at a target site by the addition of a tetrazine. The IEDDA reaction triggers a self-immolative linker to cleave, releasing the active molecule with high spatiotemporal control. nih.govresearchgate.net this compound could potentially be used in such systems where the release event also needs to be visualized.

These synergistic strategies highlight the role of this compound not just as an individual probe, but as a component within a sophisticated toolbox that enables researchers to probe, image, and manipulate biological systems with increasing precision. rsc.orgeurjchem.com

Future Directions and Emerging Research Avenues for Af430 Tetrazine Based Methodologies

Integration of AF430 Tetrazine in Single-Molecule Imaging and Manipulation Techniques

The pursuit of visualizing individual biomolecules in real-time within living cells demands fluorescent probes with high photostability, brightness, and specific labeling capabilities. Single-molecule localization microscopy (SMLM) and other super-resolution techniques require fluorophores that can withstand intense laser irradiation and provide a strong signal over background noise. uzh.ch The AF430 fluorophore exhibits notable photostability and a fluorescence quantum yield suitable for such demanding applications. lumiprobe.com

The integration of AF430 into a tetrazine conjugate allows for its covalent attachment to target proteins or other biomolecules that have been metabolically or genetically engineered to carry a strained alkene, such as trans-cyclooctene (B1233481) (TCO). researchgate.netresearchgate.net This bioorthogonal strategy ensures that the fluorophore is precisely positioned on the molecule of interest, which is critical for accurate single-molecule tracking and localization. Future research is expected to focus on using this compound to study the dynamics of single proteins, nucleic acids, and lipids, providing insights into molecular mechanisms that are obscured in ensemble measurements. The ability to track the movement and conformational changes of a single enzyme or receptor labeled with this compound could reveal transient states and rare events crucial to its biological function.

Table 1: Photophysical Properties of this compound Relevant to Single-Molecule Imaging

| Property | Value | Significance in Single-Molecule Imaging |

| Excitation Maximum | ~430 nm | Allows for specific excitation with commonly available laser lines, minimizing crosstalk from other fluorophores. lumiprobe.com |

| Emission Maximum | ~542 nm | Provides a distinct green-yellow signal that is readily detectable. lumiprobe.com |

| Fluorescence Quantum Yield | ~0.23 | Indicates efficient conversion of absorbed light into emitted fluorescence, contributing to a high signal-to-noise ratio. lumiprobe.com |

| Photostability | High | Enables longer observation times before photobleaching, which is essential for tracking molecular dynamics over extended periods. glpbio.cn |

| pH Insensitivity | Stable from pH 4-10 | Ensures reliable fluorescence output across various cellular compartments with different pH environments. glpbio.cnaxispharm.com |

Potential for this compound in Automated High-Throughput Screening and Diagnostics

High-throughput screening (HTS) is a cornerstone of modern drug discovery and diagnostics, requiring robust and rapid assay methods to test large libraries of compounds or patient samples. researchgate.netnih.gov The tetrazine ligation is exceptionally well-suited for HTS due to its extremely fast reaction kinetics and bioorthogonality, which ensures the reaction proceeds rapidly and without interfering with biological components. nih.govnih.gov

This compound can serve as a universal detection agent in HTS assays. For instance, in a drug screening campaign, a target protein could be functionalized with a TCO group. The addition of a library of potential drug candidates followed by this compound would allow for rapid quantification of binding or inhibition. A change in the fluorescence signal, perhaps measured by fluorescence polarization or a wash-free homogenous assay, would indicate a "hit." The development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, is particularly advantageous for HTS, as it minimizes background signals and simplifies workflows. escholarship.orgnih.gov In diagnostics, this could translate to rapid, sensitive tests where the presence of a biomarker modified with a dienophile is detected by the addition of this compound, leading to a measurable fluorescent signal. axispharm.comaxispharm.comnih.gov

Table 2: Conceptual Workflow for an HTS Assay Using this compound

| Step | Description | Rationale |

| 1. Target Immobilization | A target biomolecule (e.g., protein, antibody) modified with a TCO group is immobilized on a microplate surface. | Prepares the assay plate for screening. TCO provides a specific handle for the tetrazine ligation. researchgate.net |

| 2. Sample/Compound Addition | A library of test compounds or clinical samples is added to the wells. | To screen for molecules that interact with the target. |

| 3. Incubation | The plate is incubated to allow for binding or reaction between the target and the added molecules. | Allows for the primary biological interaction to occur. |

| 4. Detection | This compound is added to all wells. | The tetrazine rapidly reacts with any available TCO groups on the target molecule. researchgate.net |

| 5. Signal Readout | The fluorescence intensity in each well is measured using a plate reader. | A change in fluorescence (e.g., decrease due to steric hindrance by a bound compound or increase if using a fluorogenic probe) identifies positive hits. escholarship.org |

Innovations in In Situ this compound Reaction Control and Spatiotemporal Resolution

A significant challenge in chemical biology is to control chemical reactions within living systems with high precision in both space and time. nih.gov Recent innovations have focused on creating photo-activated tetrazines to provide this level of control. biorxiv.org This strategy involves the use of a stable, non-reactive precursor—a photocaged dihydrotetrazine—that can be converted into the highly reactive tetrazine form upon exposure to light of a specific wavelength. nih.govbiorxiv.org

By conjugating the AF430 fluorophore to a photocaged dihydrotetrazine, researchers can introduce the inert probe into cells or tissues. The probe can diffuse freely without reacting until a targeted region is illuminated. Upon irradiation, the cage is removed, the dihydrotetrazine spontaneously oxidizes to this compound, and it rapidly reacts with nearby dienophile-tagged biomolecules. biorxiv.org This light-triggered activation enables the labeling of specific cells within a population or even subcellular structures with single-micron resolution. nih.gov This method of spatiotemporal control opens up new possibilities for studying dynamic cellular processes, such as protein trafficking or cell signaling, by allowing researchers to "turn on" the labeling at a precise moment and location. nih.govnih.gov

Table 3: Comparison of Conventional vs. Light-Activated this compound Ligation

| Feature | Conventional this compound | Light-Activated AF430 Dihydrotetrazine |

| Reaction Initiation | Immediate upon introduction to a system containing a dienophile. | Delayed until triggered by a light pulse. biorxiv.org |

| Temporal Control | Limited; reaction begins on contact. | High; reaction can be initiated at a precise time point. nih.gov |

| Spatial Control | Low; labeling occurs wherever the probe and target co-exist. | High; labeling is confined to the illuminated area. nih.govbiorxiv.org |

| Applications | General cell and biomolecule labeling, pretargeted imaging. researchgate.netnih.gov | Pulse-chase experiments, localized protein activation, single-cell modification, photopharmacology. nih.govbiorxiv.org |

| Complexity | Simpler probe synthesis and application workflow. | Requires a light source for activation and more complex probe synthesis. biorxiv.org |

Q & A

Basic: What are the key synthetic strategies for introducing functional groups (e.g., carboxyl, amine) into tetrazine derivatives for bioconjugation?

Methodological Answer:

Functionalization of tetrazines involves reacting nitrile-containing precursors with hydrazine hydrate, followed by oxidation using nitrous acid to yield carboxyl- or amine-derivatized tetrazines (e.g., compounds 14 and 16 in ). Optimizing reaction conditions (e.g., pH, temperature) is critical for improving yields. For enhanced reactivity, spacer groups like ethylene glycol units can be introduced, as seen in tetrazine 15 , which shows higher reactivity due to pyrimidinyl substituents .

Basic: How do reaction kinetics of tetrazine cycloadditions influence their application in bioorthogonal labeling?

Methodological Answer:

Fast reaction kinetics (e.g., ) minimize labeling time and reduce background noise in live-cell imaging. For example, the reaction between 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene achieves , enabling rapid protein modification at nanomolar concentrations . Kinetic optimization is essential for applications like PET imaging, where rapid ligation ensures high signal-to-noise ratios .

Advanced: What experimental approaches are used to control tetrazine ligation electrochemically in microelectrode functionalization?

Methodological Answer:

Electrochemical reduction of tetrazines to dihydrotetrazines renders them inert to cycloaddition, allowing spatiotemporal control over ligation. This method is applied in microelectrode arrays for biosensor development, where redox-active tetrazine probes are synthesized to enable real-time signal modulation. Key steps include optimizing reduction potentials and validating ligation efficiency via cyclic voltammetry .

Advanced: How can solvent choice influence the regiospecificity of tetrazine-mediated reactions, and how should this be addressed in experimental design?

Methodological Answer:

Solvent interactions can sterically hinder reaction pathways. For example, acetonitrile stabilizes π-stacked "tetrazine-enamine" complexes, favoring meta-product formation, while hexane introduces steric hindrance under the tetrazine’s C3 atom, reducing meta-product yield . Computational modeling (e.g., MM3 force field) is recommended to predict solvent effects on regiospecificity and guide solvent selection .

Basic: What are the advantages and limitations of tetrazine-based bioorthogonal reactions compared to other click chemistries?

Methodological Answer:

Advantages:

- Catalyst-free, rapid kinetics () .

- Fluorogenic properties enable real-time imaging .

Limitations: - Bulky tetrazine derivatives may sterically hinder biomolecular interactions.

- Lack of regio/stereoselectivity in cycloadditions .

Advanced: How do conjugation strategies (direct vs. TBET vs. π-extended) impact the fluorogenic properties of tetrazine-cyanine probes?

Methodological Answer:

Fluorogenicity depends on conjugation design:

Advanced: What methodologies are employed to evaluate the pharmacokinetics and blood-brain barrier penetration of ¹⁸F-labeled tetrazines for in vivo imaging?

Methodological Answer:

Direct ¹⁸F-fluorination of tetrazine precursors avoids multi-step labeling. Pharmacokinetics are assessed via:

- Stopped-flow measurements : Quantify reaction rates in human plasma.

- PET/MRI : Track biodistribution in mice, confirming blood-brain barrier penetration.

- In vivo click experiments : Validate bioorthogonal behavior using dienophile-tagged biomolecules .

Basic: What are the critical considerations when designing tetrazine-based hydrogels for 3D cell culture applications?

Methodological Answer:

- Use dinorbornene peptides and PEG-tetrazine macromers for rapid cross-linking (<10 minutes).